molecular formula C13H10F5N3O2 B7679545 N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide

Cat. No. B7679545
M. Wt: 335.23 g/mol
InChI Key: JUWUWFVJDKSXDO-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide, also known as DFP-10825, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide acts as a selective and potent antagonist of the NMDA receptor. It binds to the glycine site of the receptor and inhibits the binding of glycine, which is required for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor, which can have various effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide depend on the specific research application and experimental conditions. In neuroscience, N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has been shown to modulate the activity of the NMDA receptor and affect synaptic plasticity and learning and memory processes. In cancer research, N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro. However, the effects of N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide on normal cells and tissues are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, which allows for precise modulation of neuronal activity. However, N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide also has limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the effects of N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide on normal cells and tissues are not well understood, which can limit its potential applications in certain research fields.

Future Directions

There are several future directions for the research and development of N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide. One direction is to further investigate the biochemical and physiological effects of N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide on normal cells and tissues, which can provide valuable insights into its potential applications in various research fields. Another direction is to optimize the synthesis method of N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide to improve the yield and purity of the final product. Additionally, N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide can be used as a lead compound to develop novel drugs that target the NMDA receptor and have potential applications in various neurological and psychiatric disorders.

Synthesis Methods

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide was synthesized using a multi-step process that involved the reaction of 4-bromo-2-fluoroanisole with trifluoromethylpyrazole to obtain 4-(difluoromethoxy)-3-(trifluoromethyl)aniline. This intermediate was then reacted with methyl isocyanate to yield N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide has been used as a lead compound to develop novel drugs that target the NMDA receptor.

properties

IUPAC Name

N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F5N3O2/c1-21-6-7(5-19-21)11(22)20-8-2-3-10(23-12(14)15)9(4-8)13(16,17)18/h2-6,12H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWUWFVJDKSXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)OC(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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